molecular formula C19H18ClN3O2 B13946512 4-(1,3-benzoxazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide

4-(1,3-benzoxazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide

Cat. No.: B13946512
M. Wt: 355.8 g/mol
InChI Key: IUTILDMWJOCHNF-UHFFFAOYSA-N
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Description

1-PIPERIDINECARBOXAMIDE, 4-(2-BENZOXAZOLYL)-N-(3-CHLOROPHENYL)- is a complex organic compound that belongs to the class of piperidinecarboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical structures and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PIPERIDINECARBOXAMIDE, 4-(2-BENZOXAZOLYL)-N-(3-CHLOROPHENYL)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: Starting from an appropriate benzoxazole precursor, the benzoxazole ring can be synthesized through cyclization reactions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be attached via electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-PIPERIDINECARBOXAMIDE, 4-(2-BENZOXAZOLYL)-N-(3-CHLOROPHENYL)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-PIPERIDINECARBOXAMIDE, 4-(2-BENZOXAZOLYL)-N-(3-CHLOROPHENYL)- would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-PIPERIDINECARBOXAMIDE, 4-(2-BENZOXAZOLYL)-N-(4-CHLOROPHENYL)-
  • **1-PIPERIDINECARBOXAMIDE, 4-(2-BENZOXAZOLYL)-N-(2-CHLOROPHENYL)-

Uniqueness

1-PIPERIDINECARBOXAMIDE, 4-(2-BENZOXAZOLYL)-N-(3-CHLOROPHENYL)- is unique due to the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-N-(3-chlorophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C19H18ClN3O2/c20-14-4-3-5-15(12-14)21-19(24)23-10-8-13(9-11-23)18-22-16-6-1-2-7-17(16)25-18/h1-7,12-13H,8-11H2,(H,21,24)

InChI Key

IUTILDMWJOCHNF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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